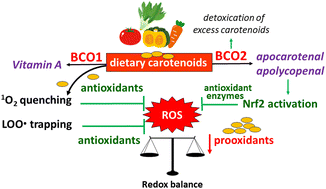Revisiting carotenoids as dietary antioxidants for human health and disease prevention
Food & Function Pub Date: 2023-08-16 DOI: 10.1039/D3FO02330C
Abstract
Humans are unique indiscriminate carotenoid accumulators, so the human body accumulates a wide range of dietary carotenoids of different types and to varying concentrations. Carotenoids were once recognized as physiological antioxidants because of their ability to quench singlet molecular oxygen (1O2). In the 1990s, large-scale intervention studies failed to demonstrate that supplementary β-carotene intake reduces the incidence of lung cancer, although its antioxidant activity was supposed to contribute to the prevention of oxidative stress-induced carcinogenesis. Nevertheless, the antioxidant activity of carotenoids has attracted renewed attention as the pathophysiological role of 1O2 has emerged, and as the ability of dietary carotenoids to induce antioxidant enzymes has been revealed. This review focuses on six major carotenoids from fruit and vegetables and revisits their physiological functions as biological antioxidants from the standpoint of health promotion and disease prevention. β-Carotene 9′,10′-oxygenase-derived oxidative metabolites trigger increases in the activities of antioxidant enzymes. Lutein and zeaxanthin selectively accumulate in human macular cells to protect against light-induced macular impairment by acting as antioxidants. Lycopene accumulates exclusively and to high concentrations in the testis, where its antioxidant activity may help to eliminate oxidative damage. Dietary carotenoids appear to exert their antioxidant activity in photo-irradiated skin after their persistent deposition in the skin. An acceptable level of dietary carotenoids for disease prevention should be established because they can have deleterious effects as prooxidants if they accumulate to excess levels. Finally, it is expected that the reason why humans are indiscriminate carotenoid accumulators will be understood soon.

Recommended Literature
- [1] In situ synchrotron XRD analysis of the kinetics of spodumene phase transitions†
- [2] Hydrogen evolution inhibition with diethylenetriamine modification of activated carbon for a lead-acid battery
- [3] Evaluation of interfacial stability and strength of cermets based on work function
- [4] 47. The formation and structure of some organic molecular compounds
- [5] Unexpected crystalline memory effect in poly(l-lactide)-based block copolymers†
- [6] Microbiosensor fabrication by polydimethylsiloxane stamping for combined sensing of glucose and choline
- [7] Contents list
- [8] A novel SnIn4S8/ZnFe2O4 S-scheme heterojunction with excellent magnetic properties and photocatalytic degradation activity for tetracycline†
- [9] A calculator for aiding matrix calculations
- [10] Crystal engineering of SAPO-11 sieves by forming intermediate phases†

Journal Name:Food & Function
Research Products
-
CAS no.: 10432-84-5









